N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide
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Description
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N2O3S2 and its molecular weight is 348.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide” are currently unknown . The compound contains a bithiophene moiety, which is often used in the synthesis of small molecules or polymer semiconductors in the field of organic electronics .
Mode of Action
Compounds containing bithiophene moieties are known to exhibit strong ionizing properties
Biochemical Pathways
Bithiophenes are proposed to be derived from polyacetylenic precursors, which in turn are the products of dehydrogenation of oleic acid . This suggests that the compound may influence pathways related to fatty acid metabolism, but more research is needed to confirm this.
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential interaction with fatty acid metabolism pathways, it may influence cellular energy production or lipid homeostasis, but this is purely speculative at this point .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-9-15(10(2)21-18-9)16(20)17-7-12(19)14-4-3-13(23-14)11-5-6-22-8-11/h3-6,8,12,19H,7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUHUHNGTRTEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.